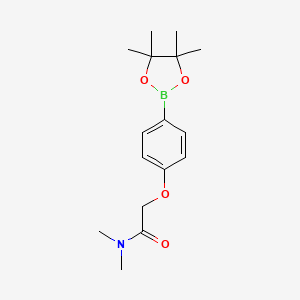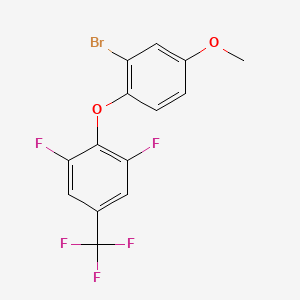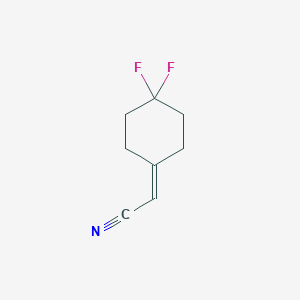
2-(4,4-Difluorocyclohexylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Difluorocyclohexylidene)acetonitrile is an organic compound with the molecular formula C8H11F2N It is characterized by the presence of a difluorocyclohexylidene group attached to an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexylidene)acetonitrile typically involves the reaction of 4,4-difluorocyclohexanone with a suitable nitrile source under specific conditions. One common method includes the use of (carbethoxymethylene)triphenylphosphorane as a reagent in tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, such as argon, and at elevated temperatures (around 65°C) overnight. The crude product is then purified using flash column chromatography to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,4-Difluorocyclohexylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluorocyclohexylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(4,4-Difluorocyclohexylidene)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Difluorocyclohexylidene)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the difluorocyclohexylidene moiety can engage in various interactions with biological molecules. These interactions can affect molecular pathways and lead to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Difluorocyclohexanone: A precursor in the synthesis of 2-(4,4-Difluorocyclohexylidene)acetonitrile.
4-Fluorophenylacetonitrile: Another nitrile compound with a fluorinated aromatic ring.
2-Fluorocyclohexanone: A related compound with a single fluorine atom on the cyclohexanone ring.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the cyclohexylidene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H9F2N |
|---|---|
Peso molecular |
157.16 g/mol |
Nombre IUPAC |
2-(4,4-difluorocyclohexylidene)acetonitrile |
InChI |
InChI=1S/C8H9F2N/c9-8(10)4-1-7(2-5-8)3-6-11/h3H,1-2,4-5H2 |
Clave InChI |
RORMVYWNBZHKPK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1=CC#N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



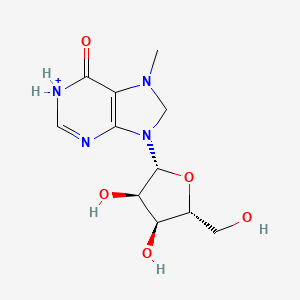
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B12078620.png)
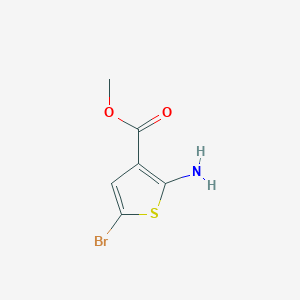




![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)


![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
